Dibutylammonium Acetate

Catalog No.
S1493852
CAS No.
19070-91-8
M.F
C10H23NO2
M. Wt
189.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylammonium Acetate

CAS Number

19070-91-8

Product Name

Dibutylammonium Acetate

IUPAC Name

dibutylazanium;acetate

Molecular Formula

C10H23NO2

Molecular Weight

189.3 g/mol

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N

SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Synonyms

N-Butyl-1-butanamine Acetate; Dibutylamine Acetate; Acetic Acid Dibutylamine Salt

Canonical SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]

Dibutylammonium acetate is a quaternary ammonium compound with the chemical formula C8_8H19_{19}N·C2_2H4_4O2_2. It is commonly encountered as a colorless to pale yellow liquid and is characterized by its distinctive odor. The compound is soluble in water and is often used in various chemical applications due to its properties as an ion-pair reagent. Its molecular weight is approximately 189.30 g/mol, and it is recognized by the CAS number 19070-91-8. Dibutylammonium acetate is primarily utilized in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) as an ion-pairing agent, which enhances the separation of analytes in complex mixtures .

  • Acidity: Acetic acid is a mild irritant. Avoid contact with skin and eyes.
  • Flammability: Likely flammable based on the presence of the butyl groups.
  • Unknown toxicity: Handle with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Ion-Pairing Agent in Chromatography:

  • Dbaa acts as an ion-pairing agent in ion-pair chromatography (IPC), a type of chromatography technique used to separate ionic compounds.
  • In IPC, Dbaa interacts with ionic compounds, forming neutral ion pairs. These neutral ion pairs can then be separated using reversed-phase chromatography, a common method for separating various compounds.
  • The use of Dbaa as an ion-pairing agent can improve the separation of ionic compounds that are difficult to separate using traditional reversed-phase chromatography alone. This is because Dbaa alters the hydrophobicity (affinity for water) of the ionic compounds, allowing for better interaction with the stationary phase in the chromatography column.

Here are some sources for further information on Dbaa as an ion-pairing agent:

  • Sigma-Aldrich:
  • VWR

Facilitator of Mass Spectrometry Analysis:

  • Dbaa can also be used to facilitate the analysis of certain compounds using mass spectrometry (MS).
  • Similar to its function in IPC, Dbaa can help ionize carbohydrate fragments, making them more volatile and easier to detect by MS.
  • This is particularly useful for analyzing carbohydrates, which are typically challenging to analyze directly by MS due to their polarity and lack of volatility.

Here is a source for further information on Dbaa in MS analysis:

  • Merck Life Science Indonesia:
Typical of ammonium salts. It can undergo hydrolysis in aqueous solutions, leading to the formation of dibutylamine and acetic acid. The reaction can be represented as follows:

Dibutylammonium acetate+H2ODibutylamine+Acetic acid\text{Dibutylammonium acetate}+\text{H}_2\text{O}\rightarrow \text{Dibutylamine}+\text{Acetic acid}

Additionally, dibutylammonium acetate can react with strong acids to form corresponding salts and may also engage in exchange reactions with other ions present in solution, demonstrating its versatility as a reagent .

Dibutylammonium acetate can be synthesized through several methods:

  • Neutralization Reaction: Reacting dibutylamine with acetic acid under controlled conditions. The reaction proceeds as follows:
    Dibutylamine+Acetic acidDibutylammonium acetate+Water\text{Dibutylamine}+\text{Acetic acid}\rightarrow \text{Dibutylammonium acetate}+\text{Water}
  • Ion Exchange Method: Utilizing ion-exchange resins to facilitate the formation of dibutylammonium acetate from its precursors.
  • Solvent Evaporation: Dissolving dibutylamine and acetic acid in a suitable solvent, followed by evaporation to yield the acetate salt .

Dibutylammonium acetate has several notable applications:

  • Analytical Chemistry: Primarily used as an ion-pair reagent in liquid chromatography-mass spectrometry, aiding in the separation and analysis of complex mixtures.
  • Pharmaceuticals: Investigated for its potential use in drug formulation and delivery systems due to its ability to enhance solubility.
  • Chemical Synthesis: Serves as a reagent in various organic synthesis processes, including the preparation of other quaternary ammonium compounds .

Studies on the interactions of dibutylammonium acetate with biological membranes have revealed its capacity to alter membrane permeability and fluidity. This property makes it a candidate for further research into drug delivery mechanisms and cellular uptake processes. Interaction studies have indicated that dibutylammonium acetate may facilitate the transport of hydrophobic drugs across lipid membranes, enhancing their therapeutic efficacy .

Dibutylammonium acetate shares structural similarities with other quaternary ammonium compounds and amine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
TriethylamineC6_6H15_15NCommonly used as a base; less hydrophobic than dibutylammonium acetate
Tetrabutylammonium bromideC16_16H36_36BrNLarger alkyl groups; used for phase transfer catalysis
DimethylformamideC3_3H7_7NSolvent properties; less basic than dibutylammonium acetate
Benzalkonium chlorideC22_22H38_38ClNAntimicrobial properties; used as a disinfectant

Uniqueness: Dibutylammonium acetate's unique combination of hydrophobicity and ionic characteristics makes it particularly effective as an ion-pair reagent in analytical applications, distinguishing it from similar compounds that may not exhibit the same level of solubility or interaction with organic molecules .

Dates

Modify: 2024-04-14

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